
1-(2,4-Dinitrophenyl)-2-(4-methylphenyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dinitrophenyl)-2-(4-methylphenyl)hydrazine is an organic compound that belongs to the class of hydrazines It is characterized by the presence of a dinitrophenyl group and a methylphenyl group attached to a hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dinitrophenyl)-2-(4-methylphenyl)hydrazine typically involves the reaction of 2,4-dinitrophenylhydrazine with 4-methylbenzaldehyde. The reaction is carried out in an acidic medium, often using hydrochloric acid or sulfuric acid as a catalyst. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the hydrazone product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dinitrophenyl)-2-(4-methylphenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the hydrazine moiety under mild conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted hydrazines.
Scientific Research Applications
1-(2,4-Dinitrophenyl)-2-(4-methylphenyl)hydrazine has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism of action of 1-(2,4-Dinitrophenyl)-2-(4-methylphenyl)hydrazine involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modification of their activity. The pathways involved include the formation of hydrazone linkages and the alteration of protein structure and function.
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenylhydrazine: A related compound used in similar applications.
4-Methylphenylhydrazine: Another hydrazine derivative with distinct properties.
2,4-Dinitrophenylhydrazone: A compound formed by the reaction of 2,4-dinitrophenylhydrazine with aldehydes or ketones.
Uniqueness
1-(2,4-Dinitrophenyl)-2-(4-methylphenyl)hydrazine is unique due to the presence of both dinitrophenyl and methylphenyl groups, which confer specific chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and its utility in various research fields make it a valuable compound for scientific investigations.
Properties
CAS No. |
67449-70-1 |
|---|---|
Molecular Formula |
C13H12N4O4 |
Molecular Weight |
288.26 g/mol |
IUPAC Name |
1-(2,4-dinitrophenyl)-2-(4-methylphenyl)hydrazine |
InChI |
InChI=1S/C13H12N4O4/c1-9-2-4-10(5-3-9)14-15-12-7-6-11(16(18)19)8-13(12)17(20)21/h2-8,14-15H,1H3 |
InChI Key |
JSUXXCNGRJDSIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-Dimethyl-4-(propan-2-yl)-1,4-diazaspiro[5.5]undecan-5-one](/img/structure/B14475610.png)
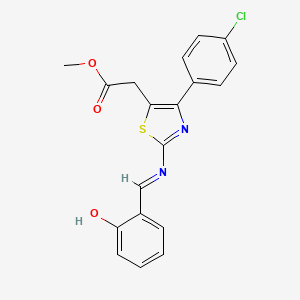


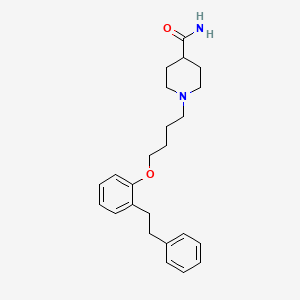
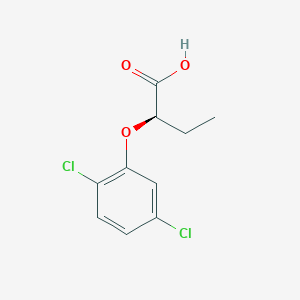
![2-{3-Nitro-4-[(prop-2-en-1-yl)oxy]phenyl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B14475631.png)

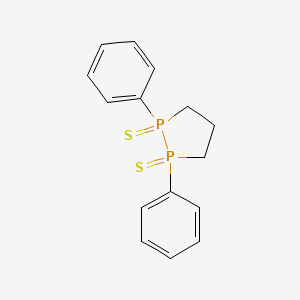
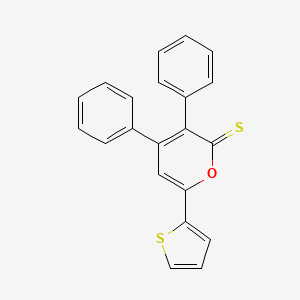
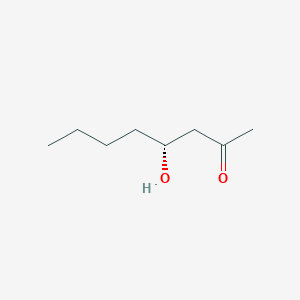
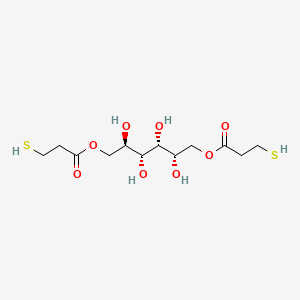

![3,4,6-Trimethyl-3,4-dihydro-9H-imidazo[1,2-a]purin-9-one](/img/structure/B14475675.png)
